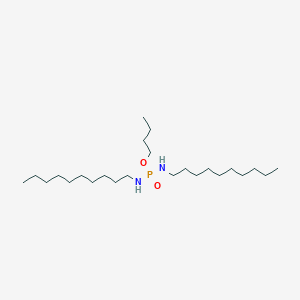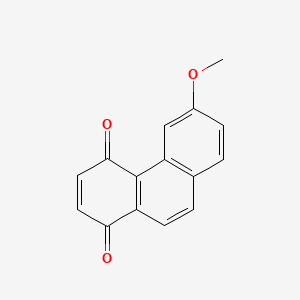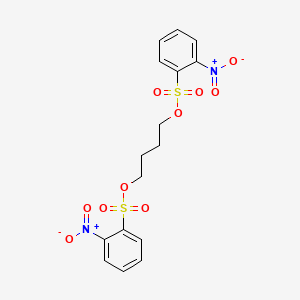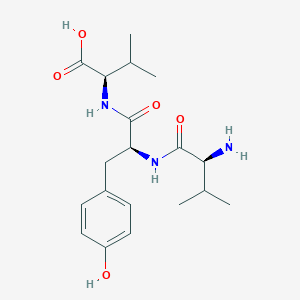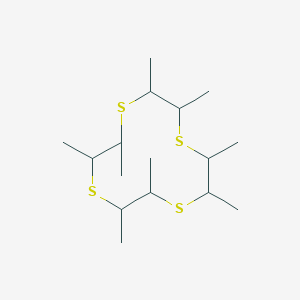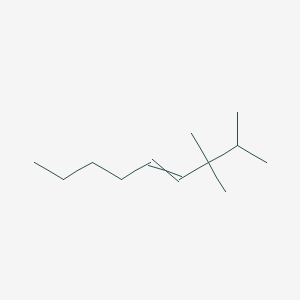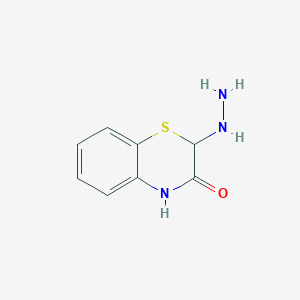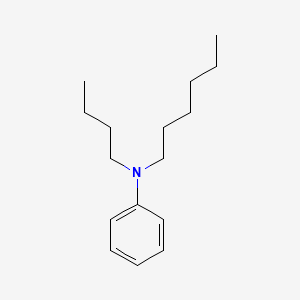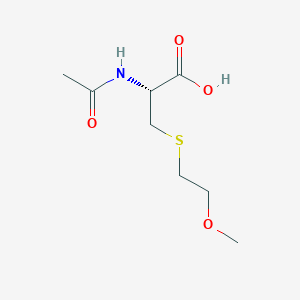
N-Acetyl-S-(2-methoxyethyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-methoxyethyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxyethyl group attached to the sulfur atom of the cysteine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-methoxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the methoxyethyl group. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis include acetic anhydride for acetylation and methoxyethyl chloride for the introduction of the methoxyethyl group. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yield and purity, and may involve additional purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Acetyl-S-(2-methoxyethyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-methoxyethyl)-L-cysteine involves its interaction with molecular targets and pathways within cells. The acetyl and methoxyethyl groups may influence the compound’s ability to interact with enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can be compared with other cysteine derivatives, such as N-Acetyl-L-cysteine and S-Methyl-L-cysteine. While these compounds share some structural similarities, this compound is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
- N-Acetyl-L-cysteine
- S-Methyl-L-cysteine
- S-Ethyl-L-cysteine
Propriétés
Numéro CAS |
64349-12-8 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-methoxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(10)9-7(8(11)12)5-14-4-3-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Clé InChI |
BIYPAUDOMDPWCS-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCCOC)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


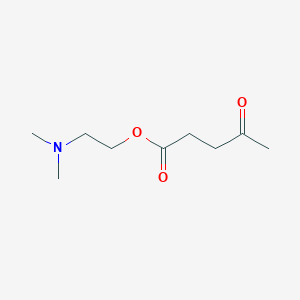
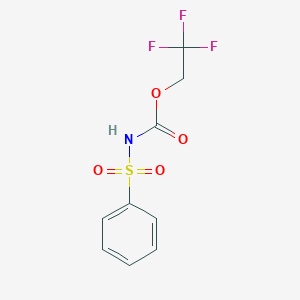
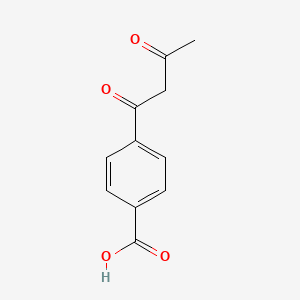
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
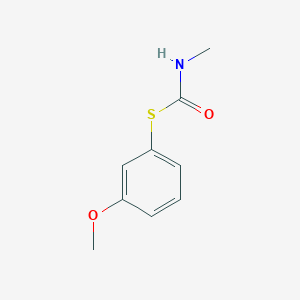
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
